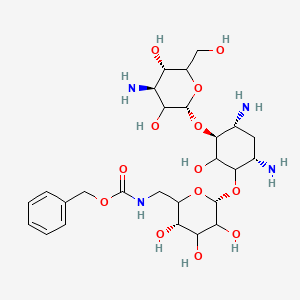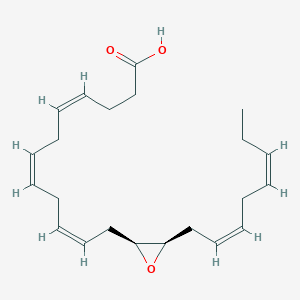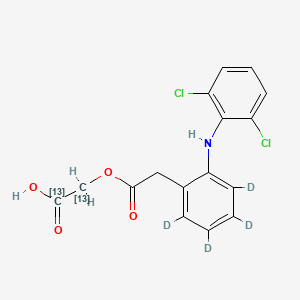![molecular formula C8H19ClN2 B586835 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride CAS No. 1794827-45-4](/img/new.no-structure.jpg)
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is a deuterated compound used primarily in scientific research. It is a labeled salt of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine, which serves as an intermediate in the synthesis of various pharmaceutical agents, including atypical antipsychotic drugs . The compound’s molecular formula is C8H16D3ClN2, and it has a molecular weight of 181.72 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride typically involves the deuteration of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, where the starting material is subjected to deuterium gas under controlled conditions. The reaction is monitored to ensure complete deuteration, and the product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
科学的研究の応用
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:
作用機序
The mechanism of action of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The deuterium atoms in the compound provide stability and allow for detailed studies of its binding interactions and metabolic pathways. The compound’s effects are mediated through its ability to mimic the behavior of its non-deuterated counterpart while providing enhanced stability and traceability in experimental settings.
類似化合物との比較
Similar Compounds
1-Ethyl-2-[(methylamino)methyl]pyrrolidine: The non-deuterated form of the compound, used in similar research applications.
1-Ethyl-2-[(methylamino)methyl]pyrrolidine Hydrochloride: The hydrochloride salt of the non-deuterated form, used in pharmaceutical synthesis.
Uniqueness
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of biochemical pathways is required.
特性
CAS番号 |
1794827-45-4 |
|---|---|
分子式 |
C8H19ClN2 |
分子量 |
181.722 |
IUPAC名 |
1,1,1-trideuterio-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H/i2D3; |
InChIキー |
MMFHDFMFZXOKBI-MUTAZJQDSA-N |
SMILES |
CCN1CCCC1CNC.Cl |
同義語 |
1-Ethyl-N-(methyl-d3)-2-pyrrolidinemethanamine Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)







![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)



